CID 78062288
Description
CID 78062288 is a unique compound cataloged in PubChem, a comprehensive database of chemical substances. For instance, bioactive compounds like colchicine (CID 6167) are characterized by their molecular structures and bioactivity in PubChem . Unfortunately, the evidence lacks specific data on this compound, necessitating reliance on general methodologies for compound characterization and comparison.
Properties
Molecular Formula |
Al2Ti |
|---|---|
Molecular Weight |
101.830 g/mol |
InChI |
InChI=1S/2Al.Ti |
InChI Key |
NNFBVEZJCCFHIB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Ti] |
Origin of Product |
United States |
Preparation Methods
The preparation methods for CID 78062288 involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical transformations.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other industrial equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Compound Identification
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CID 78062288 does not appear in any of the provided search results or PubChem entries.
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A close numerical match, CID 78035288 , was identified (C₁₉H₂₉N₅O₈), but its entry lacks experimental or theoretical data on chemical reactivity .
Absence of Reaction Data
No studies, patents, or literature in the provided sources describe:
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Synthetic pathways involving this compound.
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Decomposition mechanisms or stability under varying conditions.
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Catalytic interactions or participation in organic/inorganic reactions.
Potential Reasons for Data Gaps
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Obscure or Novel Compound : this compound may be a recently synthesized or unpublished molecule.
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Proprietary Restrictions : Industrial or classified research could limit public data availability.
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Typographical Error : Verify the CID for accuracy (e.g., CID 78035288 is documented but unrelated to reactivity data) .
Recommendations for Further Research
To investigate this compound’s reactivity:
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Re-examine CID Accuracy : Confirm the identifier via PubChem or other authoritative databases .
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Explore Alternative Sources :
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SciFinder or Reaxys for proprietary datasets.
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Patent Databases (e.g., USPTO, Espacenet) for industrial applications.
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Experimental Analysis :
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Conduct reactivity screens (e.g., nucleophilic/electrophilic assays).
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Perform stability tests under thermal, photolytic, or oxidative stress.
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Related Compounds for Context
While this compound data is absent, analogous compounds in the search results highlight methodologies for reaction analysis:
Scientific Research Applications
CID 78062288 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays to study its effects on cellular processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects and mechanisms of action in treating diseases.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of CID 78062288 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: The binding of this compound to its targets can modulate signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Methodological Frameworks for Comparative Analysis
Comparative studies of chemical compounds often employ:
- Mass Spectrometry (MS): Techniques like collision-induced dissociation (CID) are used to analyze fragmentation patterns, enabling structural differentiation. For example, ginsenosides in Panax species were distinguished via LC-ESI-MS and CID fragmentation .
- Chromatographic Profiling : GC-MS or LC-ELSD chromatograms provide retention time and ion abundance data for compound identification .

- Docking Studies : Molecular docking evaluates binding affinities to biological targets, as seen in phytochemical analyses .

- Pharmacological Comparisons : Efficacy, toxicity, and mechanisms of action are benchmarked against structurally analogous compounds .
Hypothetical Case Study: CID 78062288 vs. Analogs
Assuming this compound is a bioactive or therapeutic agent, its comparison might involve:
Table 1: Comparative Physicochemical Properties
| Property | This compound | Analog 1 (CID X) | Analog 2 (CID Y) |
|---|---|---|---|
| Molecular Weight (Da) | Data needed | 350.4 | 420.7 |
| LogP (Partition Coefficient) | Data needed | 2.1 | 3.5 |
| Solubility (mg/mL) | Data needed | 10.2 | 5.8 |
Table 2: Pharmacological Efficacy (Example)
| Parameter | This compound | Analog 1 (CID X) | Reference |
|---|---|---|---|
| IC50 (Target Inhibition) | Data needed | 12.3 µM | |
| Bioavailability (%) | Data needed | 65 |
Key Findings from Analogous Studies:
- Structural Differentiation: CID techniques in MS can resolve isomers like ginsenoside Rf and pseudoginsenoside F11, which differ in hydroxyl group positioning .
- Bioactivity : Probiotics (e.g., Bifidobacterium) reduced chemotherapy-induced diarrhea (CID) incidence by 74% compared to controls, highlighting the importance of mechanism-based comparisons .
- Safety Profiles : Cell-permeable chemical inducers of dimerization (CIDs) require controlled release mechanisms to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


